molecular formula C8H9ClN2O2S B1452950 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride CAS No. 1187830-53-0

3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride

Numéro de catalogue: B1452950
Numéro CAS: 1187830-53-0
Poids moléculaire: 232.69 g/mol
Clé InChI: UJNDEVZWVCCWCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core linked to a propanoic acid moiety. Its molecular weight is approximately 246.71 g/mol (calculated from analogs in ), and it is commercially available with a purity of ≥95% . Safety data indicate it is harmful upon inhalation, skin contact, or ingestion .

Propriétés

IUPAC Name

3-imidazo[2,1-b][1,3]thiazol-6-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S.ClH/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6;/h3-5H,1-2H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNDEVZWVCCWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679168
Record name 3-(Imidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-53-0
Record name Imidazo[2,1-b]thiazole-6-propanoic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Imidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Route Overview

The synthesis of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride generally follows these key steps:

  • Construction of the imidazo[2,1-b]thiazole ring system.
  • Introduction of the propanoic acid side chain at the 6-position of the heterocycle.
  • Conversion of the free acid to its hydrochloride salt form for enhanced stability and solubility.

Preparation of Imidazo[2,1-b]thiazole Core and Functionalization

A foundational method for preparing heterocyclic analogs based on the imidazo[2,1-b]thiazole ring system involves:

  • Free-radical bromination of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate using N-bromosuccinimide (NBS), yielding ethyl 6-bromomethylimidazo[2,1-b]thiazole-5-carboxylate as a versatile intermediate.
  • Coupling reactions with chiral auxiliaries or malonate derivatives to introduce amino acid analog side chains.
  • Acidic hydrolysis to convert esters to the corresponding carboxylic acids.

This approach allows for the introduction of the propanoic acid side chain at the 6-position of the imidazo[2,1-b]thiazole ring, producing compounds closely related to 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid derivatives.

Solubility and Stock Solution Preparation

For experimental and formulation purposes, stock solutions of this compound are prepared in solvents such as dimethyl sulfoxide (DMSO). The preparation involves dissolving a precise amount of the compound in a measured volume of solvent to achieve desired molar concentrations.

The following table summarizes typical stock solution preparations:

Compound Amount 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 4.2976 21.4878 42.9756
5 mM Solution Volume (mL) 0.8595 4.2976 8.5951
10 mM Solution Volume (mL) 0.4298 2.1488 4.2976

Preparation notes include ensuring the solution clarity at each solvent addition step and using physical methods like vortexing, ultrasound, or gentle heating to aid dissolution. Co-solvents such as PEG300, Tween 80, and corn oil may be used sequentially to formulate in vivo preparations.

Summary Table of Key Preparation Steps

Step Description Reagents/Conditions Notes
1 Free-radical bromination of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate NBS, solvent (e.g., CCl4), room temperature Yields bromomethyl intermediate
2 Coupling with chiral auxiliaries or malonate derivatives Schöllkopf's chiral auxiliary or diethyl (Boc-amino)malonate Introduces amino acid analog side chain
3 Acidic hydrolysis Acidic aqueous conditions Converts esters to carboxylic acids
4 Preparation of hydrochloride salt Treatment with HCl Enhances solubility and stability
5 Stock solution preparation Dissolution in DMSO and co-solvents Concentrations adjusted per experimental needs

Research Findings and Considerations

  • The free-radical bromination step is crucial for functionalizing the imidazo[2,1-b]thiazole ring and enabling further side-chain modifications.
  • Coupling reactions with chiral auxiliaries allow for stereoselective synthesis of amino acid derivatives, which is valuable for biological activity studies.
  • The hydrochloride salt form is preferred for biological assays due to improved solubility.
  • Solvent systems and preparation protocols for stock solutions are well-established, with detailed volumetric data available for precise formulation.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b]thiazole-6-carboxylic acid, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings .

Applications De Recherche Scientifique

3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cancer cell growth and proliferation. For example, it has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in immune suppression and cancer progression .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The compound’s biological activity and physicochemical properties can be contextualized by comparing it to derivatives with structural modifications, including substitutions on the imidazo[2,1-b]thiazole ring or alternative parent scaffolds.

Substituted Imidazo[2,1-b]thiazole Propanoic Acid Derivatives

Table 1: Structural and Commercial Comparison
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activity Source
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid HCl None ~246.71 Commercial availability; harmful
3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid HCl Bromo at position 2 ~325.62 High purity (95+%); no activity data
3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid HCl Methyl at position 2 246.71 Purity 95%; no explicit bioactivity
2-{2H,3H-imidazo[2,1-b]thiazol-6-yl}ethan-1-amine HCl Ethylamine side chain 205.71 No reported bioactivity

Key Observations :

  • Shortening the side chain (e.g., ethylamine vs.

Imidazo[2,1-b]thiazole-Coumarin Hybrids

Coumarin-based derivatives, such as 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-ones, exhibit antiviral activity against Parvovirus B19 (B19V). For example:

  • Compound 1a and 7 : Inhibited B19V replication in UT7/EpoS1 cells (IC₅₀ = 12.5 µM) but showed cytotoxicity in erythroid progenitor cells (EPCs), indicating cell-type-dependent effects .
  • Mechanistic Insight : The coumarin scaffold enhances DNA-binding affinity, while the imidazo[2,1-b]thiazole moiety may interfere with viral replication machinery .

Comparison with Target Compound: The propanoic acid derivative lacks the coumarin ring, suggesting divergent mechanisms.

Imidazo[2,1-b]thiazole-Chalcone Conjugates

Chalcone derivatives (e.g., 3-(imidazo[2,1-b]thiazol-6-yl)-1-phenylprop-2-en-1-one) demonstrate anticancer activity:

  • Anticancer Potency : IC₅₀ values ranging from 0.8–4.2 µM against breast (MCF-7) and colon (HCT-116) cancer cells .
  • Structure-Activity Relationship (SAR) : The α,β-unsaturated ketone (chalcone) enables Michael addition-mediated enzyme inhibition, while the imidazo[2,1-b]thiazole enhances cellular uptake .

Imidazo[2,1-b]thiazole-Containing Pharmaceuticals

  • Tetrahydrofuran-2-carboxamide Derivatives : Exhibit anthelmintic activity by targeting parasite-specific receptors .
  • Quinoxaline-Carboxamide Derivatives (e.g., SRT 1720): Activate SIRT1, a protein deacetylase implicated in aging and metabolic regulation .

Functional Group Impact: The propanoic acid moiety’s ionizable carboxylate group may improve solubility but could limit blood-brain barrier penetration compared to amide or heterocyclic substituents in these pharmaceuticals .

Activité Biologique

3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride (CAS No. 1187830-53-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to its biological activity, providing a comprehensive overview.

  • Molecular Formula : C8H9ClN2O2S
  • Molecular Weight : 233.69 g/mol
  • Appearance : White to off-white solid
  • Purity : ≥95% (HPLC)

Antimicrobial Activity

Research has indicated that compounds similar to 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid exhibit significant antimicrobial properties. For instance, a study on thiazole derivatives demonstrated their effectiveness against various Gram-negative bacteria, suggesting that modifications to the thiazole structure can enhance antimicrobial potency .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 1E. coli32 µg/mL
Compound 2P. aeruginosa16 µg/mL
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid HClS. aureusTBD

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal adenocarcinoma).

Case Study: Anticancer Efficacy

In a comparative study, various thiazole derivatives were tested for their ability to inhibit cell viability in cancer models:

  • A549 Cells : The compound showed minimal activity with a viability reduction of approximately 10% at high concentrations.
  • Caco-2 Cells : A significant reduction in cell viability (approximately 39.8%) was observed at a concentration of 100 µM after 24 hours of exposure, indicating selective sensitivity of Caco-2 cells to this compound .

Table 2: Anticancer Activity Against Human Cell Lines

CompoundCell LineViability Reduction (%)Concentration (µM)
ControlA54990.0-
ControlCaco-2100-
Test CompoundA54989.0100
Test CompoundCaco-239.8100

The mechanism by which thiazole derivatives exert their anticancer effects is still under investigation. Preliminary studies suggest that these compounds may induce apoptosis through the activation of specific cellular pathways involved in cancer cell death. Molecular docking studies have also indicated potential interactions with targets involved in cell proliferation and survival pathways .

Q & A

Q. What are the standard protocols for synthesizing 3-(imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride?

The compound can be synthesized via Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions. Key steps include:

  • Reacting imidazo[2,1-b]thiazole derivatives with acylating agents (e.g., propanoic acid derivatives) at 80–100°C.
  • Monitoring reactions via TLC on silica gel with UV detection.
  • Purifying via recrystallization or column chromatography. Yields typically range from 85–96% .

Q. How is the compound characterized structurally, and what analytical methods are recommended?

Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and proton environments.
  • HPLC (≥95% purity) with a C18 column and UV detection at 254 nm.
  • Melting point analysis using electrothermal apparatus (open capillary method).
  • Mass spectrometry (ESI-MS) for molecular weight verification (e.g., exact mass 246.0252256 for related derivatives) .

Q. What are the solubility properties of this compound, and how should stock solutions be prepared?

The hydrochloride salt is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (38 mg/mL). For biological assays:

  • Prepare 10 mM stock by dissolving 5.06 mg in 1 mL DMSO.
  • Avoid ethanol or aqueous buffers for initial solubilization due to poor solubility.
  • Validate stability via UV-Vis spectroscopy over 24 hours .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing imidazo[2,1-b]thiazole derivatives?

Common challenges include low regioselectivity or byproduct formation. Optimization strategies:

  • Use Eaton’s reagent as a catalyst to enhance electrophilic acylation efficiency.
  • Adjust stoichiometry (1:1.2 molar ratio of substrate to acylating agent).
  • Employ solvent-free conditions to reduce side reactions and improve conversion rates (yields >90%) .

Q. How should contradictory data in biological activity assays (e.g., antiviral vs. no effect) be addressed?

Contradictions may arise from assay conditions or cell line variability. Mitigation steps:

  • Validate activity across multiple cell lines (e.g., HEK293, HeLa) and primary cells.
  • Use dose-response curves (0.1–100 µM) to establish EC₅₀ values.
  • Confirm target engagement via SIRT1 activation assays (e.g., fluorometric deacetylation assays) for mechanism-specific validation .

Q. What methodologies are recommended for evaluating the compound’s metabolic stability?

Key approaches include:

  • In vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS quantification.
  • Monitor metabolites like 3-(imidazo[2,1-b]thiazol-6-yl)propan-2-one, a potential oxidation product.
  • Compare half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) values to assess species-specific differences .

Q. How can researchers resolve discrepancies in solubility or stability during in vivo studies?

For in vivo formulations:

  • Use nanoparticle encapsulation (PLGA polymers) to enhance bioavailability.
  • Test pH-adjusted saline (pH 4–5) for intravenous administration.
  • Conduct stability studies under simulated physiological conditions (37°C, 5% CO₂) with periodic HPLC analysis .

Methodological Considerations

Q. What experimental design is recommended for assessing antiviral activity against DNA viruses like Parvovirus B19?

A robust protocol includes:

  • Infecting UT7/Epo-S1 cells with Parvovirus B19 and treating with the compound (1–50 µM).
  • Quantify viral DNA via qPCR at 24/48/72 hours post-infection.
  • Measure cytotoxicity via MTT assay to calculate selectivity index (SI = CC₅₀/EC₅₀).
  • Include positive controls (e.g., ribavirin) and validate results with plaque reduction assays .

Q. How should researchers analyze structure-activity relationships (SAR) for imidazo[2,1-b]thiazole derivatives?

SAR strategies involve:

  • Synthesizing analogs with varied substituents (e.g., methyl, halogen, aryl groups).
  • Correlate computational docking (e.g., SIRT1 binding affinity) with experimental IC₅₀ values.
  • Use molecular dynamics simulations to assess conformational stability of ligand-target complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.